molecular formula C13H8BrNO B14128824 5-Bromo-2-(furan-2-yl)quinoline

5-Bromo-2-(furan-2-yl)quinoline

Cat. No.: B14128824
M. Wt: 274.11 g/mol
InChI Key: YNJAHWDCZJQJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(furan-2-yl)quinoline: is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 5-position and a furan ring at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Antimicrobial Agents: Exhibits antibacterial and antifungal activities.

    Anticancer Research: Studied for its potential anticancer properties.

Industry:

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Inhibits specific enzymes involved in microbial growth, leading to its antimicrobial properties.

    DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes, contributing to its anticancer effects.

Comparison with Similar Compounds

    2-(Furan-2-yl)quinoline: Lacks the bromine substitution, leading to different reactivity and biological activity.

    5-Chloro-2-(furan-2-yl)quinoline: Chlorine substitution instead of bromine, which may affect its chemical properties and biological activities.

    5-Bromoquinoline: Lacks the furan ring, resulting in different applications and reactivity.

Uniqueness:

    Enhanced Biological Activity: The presence of both bromine and furan moieties enhances its biological activity compared to similar compounds.

    Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-2-(furan-2-yl)quinoline

InChI

InChI=1S/C13H8BrNO/c14-10-3-1-4-11-9(10)6-7-12(15-11)13-5-2-8-16-13/h1-8H

InChI Key

YNJAHWDCZJQJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C3=CC=CO3)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.